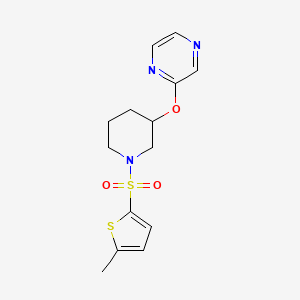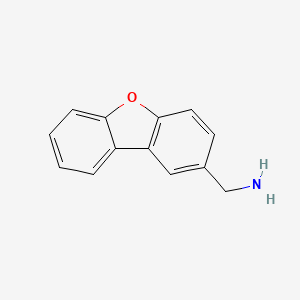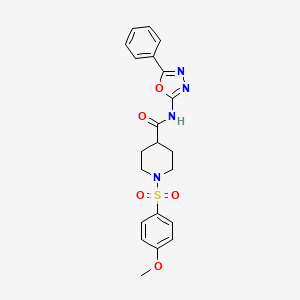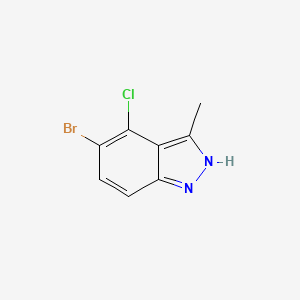
N-(2-cyanophenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a cyanophenyl group, a methylpiperidinyl group, a sulfonyl group, and a 2-oxopyridinyl group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will influence the overall shape of the molecule and its electronic properties. For example, the cyanophenyl group is likely to introduce a region of high electron density, while the sulfonyl group is likely to be electron-withdrawing .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, its functional groups suggest that it could participate in a variety of chemical reactions. For instance, the sulfonyl group could potentially be involved in substitution reactions, while the 2-oxopyridinyl group could potentially undergo redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar sulfonyl group and the nonpolar methylpiperidinyl group .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antimicrobial Applications : Research has demonstrated the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, including derivatives of thiazole, pyridone, and chromene, which have shown promising in vitro antibacterial and antifungal activities (Darwish et al., 2014). Similar studies have synthesized isoxazole-based heterocycles with sulfamoyl moieties, which also displayed significant antimicrobial properties (Darwish, Atia, & Farag, 2014).
Antitumor Activity : Certain synthesized thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been evaluated for antitumor activity, with some compounds showing inhibitory effects on various cancer cell lines, suggesting potential for development into cancer therapeutics (Albratty, El-Sharkawy, & Alam, 2017).
Antimalarial and Antiviral Properties : A theoretical investigation of antimalarial sulfonamides as potential COVID-19 therapeutics highlighted the importance of computational calculations and molecular docking studies in identifying compounds with potential antimalarial and antiviral activities (Fahim & Ismael, 2021).
Synthesis of Heterocycles for Corrosion Inhibition : The synthesis of derivatives through 1,3-dipolar cycloaddition reactions has led to the creation of compounds with potential as corrosion inhibitors, showcasing the chemical versatility and application of the compound in industrial contexts (Yıldırım & Cetin, 2008).
Role in Heterocyclic Synthesis : The compound serves as a critical synthon in heterocyclic synthesis, enabling the creation of polyfunctionalized heterocyclic compounds with various biological activities. This underscores its importance in medicinal chemistry and drug development efforts (Gouda, 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their anti-endometrial cancer activity , suggesting potential targets within cancer-related pathways.
Biochemical Pathways
Given its potential anti-cancer activity , it may be involved in pathways related to cell proliferation, apoptosis, or other cancer-related processes.
Result of Action
Based on its potential anti-cancer activity , it may induce changes in cell growth, division, or survival.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-15-8-11-24(12-9-15)29(27,28)18-7-4-10-23(20(18)26)14-19(25)22-17-6-3-2-5-16(17)13-21/h2-7,10,15H,8-9,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGOEDANMFBBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-2-methoxybenzamide](/img/structure/B2745162.png)
![(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2745164.png)

![4-((3-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745168.png)
![2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2745169.png)
![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)
![1-methyl-3-[(4-phenylpiperazino)sulfonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2745176.png)

![(1R,5S,6R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2745178.png)
